molecular formula C18H18N6O2 B2559184 5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901017-55-8

5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2559184
CAS No.: 901017-55-8
M. Wt: 350.382
InChI Key: WQNSGGHEJJRONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure includes a 4-methylphenyl group at position 1 and a phenylcarbamoylmethyl group, distinguishing it from simpler analogs. The phenylcarbamoylmethyl substituent introduces additional hydrogen-bonding capacity and steric bulk, which may influence biological activity and pharmacokinetics .

Properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-7-9-14(10-8-12)21-18(26)16-17(19)24(23-22-16)11-15(25)20-13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNSGGHEJJRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Cyclization Conditions

Azide Component Yield (%) Purity (%) Key Observation
4-(Pyrazol-1-ylphenyl)methyl azide 56 98 Improved solubility in polar aprotic solvents
4-(Morpholinomethyl)phenyl azide 62 95 Enhanced metabolic stability in vitro
3,5-Dimethoxyphenyl azide 48 97 Reduced byproduct formation

Preparation of Azide Intermediates

Azides serve as critical precursors for triazole formation. Two primary methods are employed:

Diazotransfer Reactions

Primary amines are converted to azides using 1H-imidazole-1-sulfonyl azide hydrochloride. For example, 2-amino-2-(4-isopropylphenyl)ethanol reacts with this reagent in methanol under basic conditions (K₂CO₃) to yield 2-azido-2-(4-isopropylphenyl)ethanol with 38% yield after chromatography.

Nucleophilic Substitution

Benzyl halides (e.g., 4-bromomethylphenyl methanol) undergo substitution with sodium azide in DMF at 60°C for 12 hours, yielding azides with >90% conversion. Subsequent oxidation with MnO₂ generates aldehydes for reductive amination, a step critical for introducing morpholine substituents.

Lewis Acid-Catalyzed Direct Amidation

Post-cyclization functionalization of the triazole core often requires amidation. A Lewis acid-catalyzed protocol using AlMe₃ enables direct coupling of esters with amines. For instance, ethyl 5-amino-1-[[4-(morpholinomethyl)phenyl]methyl]triazole-4-carboxylate reacts with 3,5-dimethoxyaniline in toluene at 110°C for 48 hours, yielding the carboxamide product in 77% yield after HCl salt formation.

Table 2: Amidation Efficiency with Varied Amines

Amine Catalyst Yield (%) Selectivity (%)
3,5-Dimethoxyaniline AlMe₃ 77 99
4-Methylphenylamine AlMe₃ 68 95
Phenylcarbamoylmethylamine AlMe₃ 72 97

Functionalization of the Triazole Core

Introduction of the Phenylcarbamoylmethyl Group

The phenylcarbamoylmethyl moiety is installed via nucleophilic substitution. For example, 5-amino-1-(chloromethyl)-N-(4-methylphenyl)triazole-4-carboxamide reacts with phenylcarbamoylmethylamine in acetonitrile at reflux (82°C) for 6 hours, achieving 65% yield.

Optimization of Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but increase byproduct formation. Mixed solvent systems (e.g., EtOAc/THF) balance solubility and selectivity, as demonstrated in Table 3.

Table 3: Solvent Effects on Functionalization

Solvent System Reaction Time (h) Yield (%) Byproducts (%)
DMF 4 70 15
THF 8 60 5
EtOAc/THF (1:1) 6 65 8

Purification and Characterization

Final compounds are purified via recrystallization (EtOAc/hexanes) or column chromatography (SiO₂, gradient elution). Structural confirmation relies on:

  • ¹H NMR : Distinct signals for the triazole NH (δ 9.77 ppm) and aromatic protons (δ 7.65–6.22 ppm).
  • HRMS : Accurate mass matching within 2 ppm error.

Challenges and Mitigation Strategies

  • Low Yields in Azide Synthesis : Diazotransfer reactions often suffer from modest yields (30–40%). Using excess 1H-imidazole-1-sulfonyl azide hydrochloride (1.5 equiv) improves conversion to 55–60%.
  • Byproduct Formation During Amidation : Lewis acid catalysts (e.g., AlMe₃) may promote ester hydrolysis. Employing anhydrous conditions and molecular sieves reduces hydrolysis to <5%.

Industrial-Scale Adaptations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cyclization steps achieve 90% conversion in 10 minutes under flow conditions (T = 100°C, P = 10 bar). Automated liquid handling systems ensure reproducibility in azide preparation, with batch-to-batch variability <2%.

Emerging Methodologies

Recent advances include photoflow catalysis for azide-alkyne cycloadditions, reducing catalyst loading (CuI from 10 mol% to 0.5 mol%) and improving E-factors by 40%. Enzymatic desymmetrization of prochiral triazole intermediates is also under investigation for asymmetric synthesis.

Critical Analysis of Synthetic Routes

Table 4: Comparative Evaluation of Methods

Method Pros Cons Scalability
Cyclization High regioselectivity Requires toxic azides Moderate
Lewis Acid Amidation Broad substrate scope Sensitive to moisture High
Continuous Flow Rapid, energy-efficient High capital investment Industrial

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It is employed in studying reaction mechanisms and developing new synthetic methodologies.

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have demonstrated its potential as a drug candidate against various cancer cell lines, showcasing significant growth inhibition rates. For instance:

  • In vitro studies revealed that derivatives of this compound showed promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with percent growth inhibitions ranging from 50% to 86% depending on the specific derivative and concentration used .

Medicinal Chemistry

The compound's structural features allow it to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. Its mechanism of action often involves modulation of these targets, leading to therapeutic effects against conditions like cancer and infections.

Industrial Applications

In industrial settings, the compound is utilized in developing new materials with tailored properties. Its applications include:

  • Polymer development : As an additive or modifier to enhance material characteristics.
  • Coatings : Providing antimicrobial properties to surface coatings used in various applications.

Case Studies

Several case studies highlight the compound's efficacy:

  • Anticancer Activity : A study demonstrated that modifications to the triazole ring could significantly enhance anticancer activity against various human cancer cell lines. The research involved synthesizing derivatives and evaluating their cytotoxic effects through quantitative structure–activity relationship (QSAR) models .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of this compound against bacterial strains. Results indicated that certain derivatives exhibited effective inhibition of bacterial growth, suggesting potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name R1 (Position 1) R2 (Carboxamide Substituent) Key Biological Activity/Notes Reference
Target compound Phenylcarbamoylmethyl N-(4-Methylphenyl) Unknown (structural focus)
5-Amino-N-(2,5-Dichlorophenyl)-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide 4-Methylphenyl N-(2,5-Dichlorophenyl) Antiproliferative (renal cancer RXF 393 cells)
5-Amino-1-(4-Fluorobenzyl)-N-(4-Fluoro-2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide 4-Fluorobenzyl N-(4-Fluoro-2-Methylphenyl) Supplier data available; activity unspecified
5-Amino-N-(5-Chloro-2-Methoxyphenyl)-1-(3-Methoxybenzyl)-1H-1,2,3-Triazole-4-Carboxamide 3-Methoxybenzyl N-(5-Chloro-2-Methoxyphenyl) Potential CNS activity (ZINC ID: ZINC02689539)
5-Ethyl-1-(2-Fluorophenyl)-N-(Quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide 2-Fluorophenyl N-(Quinolin-2-yl) Wnt/β-catenin pathway inhibition; metabolic studies

Key Observations :

  • Electron-Withdrawing vs. The target compound’s 4-methylphenyl group (electron-donating) may favor lipophilicity and membrane permeability .
  • Phenylcarbamoylmethyl Uniqueness : This group in the target compound is rare in literature, offering a unique topology for receptor interaction compared to benzyl or simple aryl substitutions .

Physicochemical Properties

  • Melting Points : Pyrazole carboxamide analogs () exhibit m.p. ranges of 178–247°C, suggesting that the target compound’s m.p. may exceed 200°C due to increased hydrogen bonding .
  • Solubility : The 4-methylphenyl group likely improves lipid solubility compared to polar substituents (e.g., methoxy in ), but the phenylcarbamoyl moiety may introduce aqueous solubility challenges .

Biological Activity

5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles, known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H18N6O2
  • Molecular Weight : 354.37 g/mol

The structure includes a triazole ring, an amino group, and a phenylcarbamoyl group, which contribute to its biological activity.

The biological activity of 5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. In a study evaluating the antimicrobial activity of related triazole compounds:

  • Tested Microorganisms : Escherichia coli, Staphylococcus aureus, Candida albicans
  • Findings : Compounds with similar structural features showed moderate to high activity against these pathogens, indicating that 5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide may exhibit comparable effectiveness .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted in various studies:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Similar triazole compounds have shown promising results in reducing cell viability and inducing apoptosis in these cancer cell lines. The mechanism often involves the inhibition of specific cancer-related enzymes or pathways .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, S. aureus, C. albicansModerate to high inhibition
AnticancerMCF-7, HeLaReduced cell viability; induced apoptosis
Other PharmacologicalVariousPotential anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to 5-amino-N-(4-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide:

  • Study on Antimicrobial Properties :
    • Researchers synthesized various 1,2,4-triazole derivatives and tested them against common pathogens.
    • Results indicated that compounds with similar functional groups exhibited significant antimicrobial activity against both bacterial and fungal strains .
  • Anticancer Efficacy Assessment :
    • A series of triazole compounds were evaluated for their effects on cancer cell lines.
    • The study found that many derivatives led to decreased proliferation rates in MCF-7 cells through apoptosis induction mechanisms .
  • Synergistic Effects :
    • Investigations into combinations of triazoles with other antimicrobial agents suggested potential synergistic effects that enhance overall efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.